

Application of N--Desmethyl Apalutamide-d4 in Castration-Resistant Prostate Cancer Research

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Compound of Interest

Compound Name: *N-Desmethyl Apalutamide-d4*

Cat. No.: *B12375714*

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Application Note & Protocol

Introduction

Apalutamide is a next-generation non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions by directly binding to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and AR-mediated transcription.[3] The primary route of elimination for apalutamide is through metabolism, predominantly by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide.[3][4][5] This metabolite also exhibits antiandrogenic activity and contributes to the overall therapeutic effect of apalutamide.[3] **N-desmethyl apalutamide-d4** is the deuterium-labeled version of this active metabolite and serves as a critical tool in the accurate quantification of its unlabeled counterpart in various biological matrices.[6] The stable isotope label makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.[6][7]

Significance of N-Desmethyl Apalutamide-d4 in CRPC Research

The development of robust and reliable bioanalytical methods is paramount for characterizing the pharmacokinetic profile, assessing drug-drug interactions, and establishing efficacious dosing regimens for apalutamide. Given that N-desmethyl apalutamide is an active metabolite, its concentration in systemic circulation is crucial to understanding the overall clinical

pharmacology of apalutamide.[5] **N-Desmethyl apalutamide-d4** is an indispensable tool for researchers in this field for the following reasons:

- **Internal Standard in Bioanalysis:** As a stable isotope-labeled internal standard (SIL-IS), **N-desmethyl apalutamide-d4** is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] It co-elutes with the unlabeled N-desmethyl apalutamide, thus experiencing similar matrix effects and ionization suppression/enhancement, leading to highly accurate and precise quantification.[9][10]
- **Pharmacokinetic Studies:** Accurate measurement of N-desmethyl apalutamide concentrations is essential for defining its pharmacokinetic parameters, such as C_{max}, AUC, and half-life, in both preclinical animal models and human clinical trials.[11][12]
- **Therapeutic Drug Monitoring (TDM):** TDM of apalutamide and N-desmethyl apalutamide can help in optimizing therapy for individual patients, potentially improving efficacy and minimizing toxicity. The use of **N-desmethyl apalutamide-d4** ensures the reliability of TDM assays.
- **In Vitro Metabolism Studies:** In vitro experiments using human liver microsomes or hepatocytes to study the metabolism of apalutamide benefit from the use of **N-desmethyl apalutamide-d4** as an internal standard to accurately quantify the formation of the N-desmethyl metabolite.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of apalutamide and its active metabolite, N-desmethyl apalutamide, in patients with castration-resistant prostate cancer. The accurate determination of these values relies on robust bioanalytical methods utilizing stable isotope-labeled internal standards like **N-desmethyl apalutamide-d4**.

Parameter	Apalutamide	N-Desmethyl Apalutamide	Reference(s)
Apparent Clearance (CL/F) at Steady State	2.0 L/h	1.5 L/h	[13]
Apparent Volume of Distribution (Vd/F) at Steady State	276 L	Not explicitly stated	[11]
Effective Half-life at Steady State	~3 days	~4.6 days	[14]
Plasma Protein Binding	~96%	~95%	[5]
Mean AUC Metabolite/Parent Drug Ratio at Steady State	Not Applicable	1.3	[3]
Accumulation in Plasma (at 240 mg/day)	5.3-fold	85.2-fold	[11][13]

Experimental Protocols

Protocol 1: Quantification of N-Desmethyl Apalutamide in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of N-desmethyl apalutamide in human plasma samples for pharmacokinetic or TDM studies, employing **N-desmethyl apalutamide-d4** as an internal standard.

1. Materials and Reagents:

- N-Desmethyl Apalutamide (analytical standard)
- **N-Desmethyl Apalutamide-d4** (internal standard)

- Human plasma (drug-free)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 96-well plates
- Centrifuge
- LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Stock and Working Solutions:

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl apalutamide and **N-desmethyl apalutamide-d4** in methanol to prepare individual 1 mg/mL stock solutions.
- Working Standard Solutions: Serially dilute the N-desmethyl apalutamide stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the **N-desmethyl apalutamide-d4** stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

- Pipette 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a 96-well plate.
- Add 150 µL of the internal standard working solution (100 ng/mL **N-desmethyl apalutamide-d4** in acetonitrile) to each well.
- Vortex the plate for 2 minutes to precipitate proteins.

- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.[\[15\]](#)[\[16\]](#)

4. LC-MS/MS Analysis:

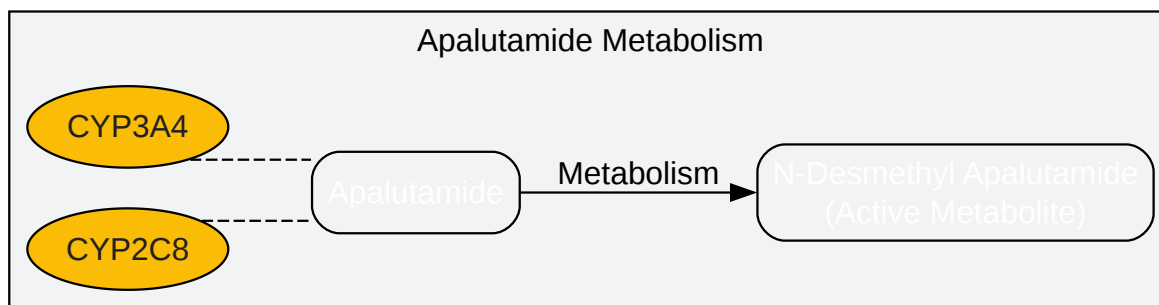
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
 - Gradient: A suitable gradient to separate the analyte from matrix components.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - N-Desmethyl Apalutamide: e.g., m/z 464.1 → 435.9[\[15\]](#)[\[16\]](#)
 - **N-Desmethyl Apalutamide-d4**: e.g., m/z 468.1 → 439.9 (hypothetical, based on d4 labeling)

5. Data Analysis:

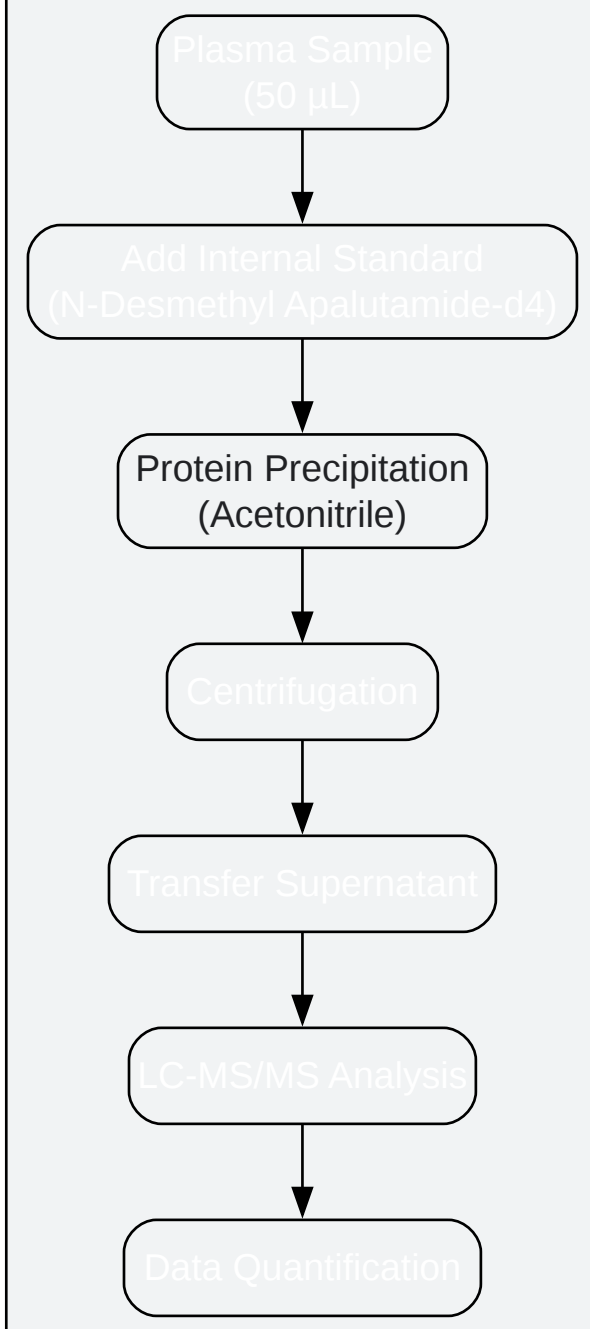
- Construct a calibration curve by plotting the peak area ratio of N-desmethyl apalutamide to **N-desmethyl apalutamide-d4** against the nominal concentration of the calibrators.

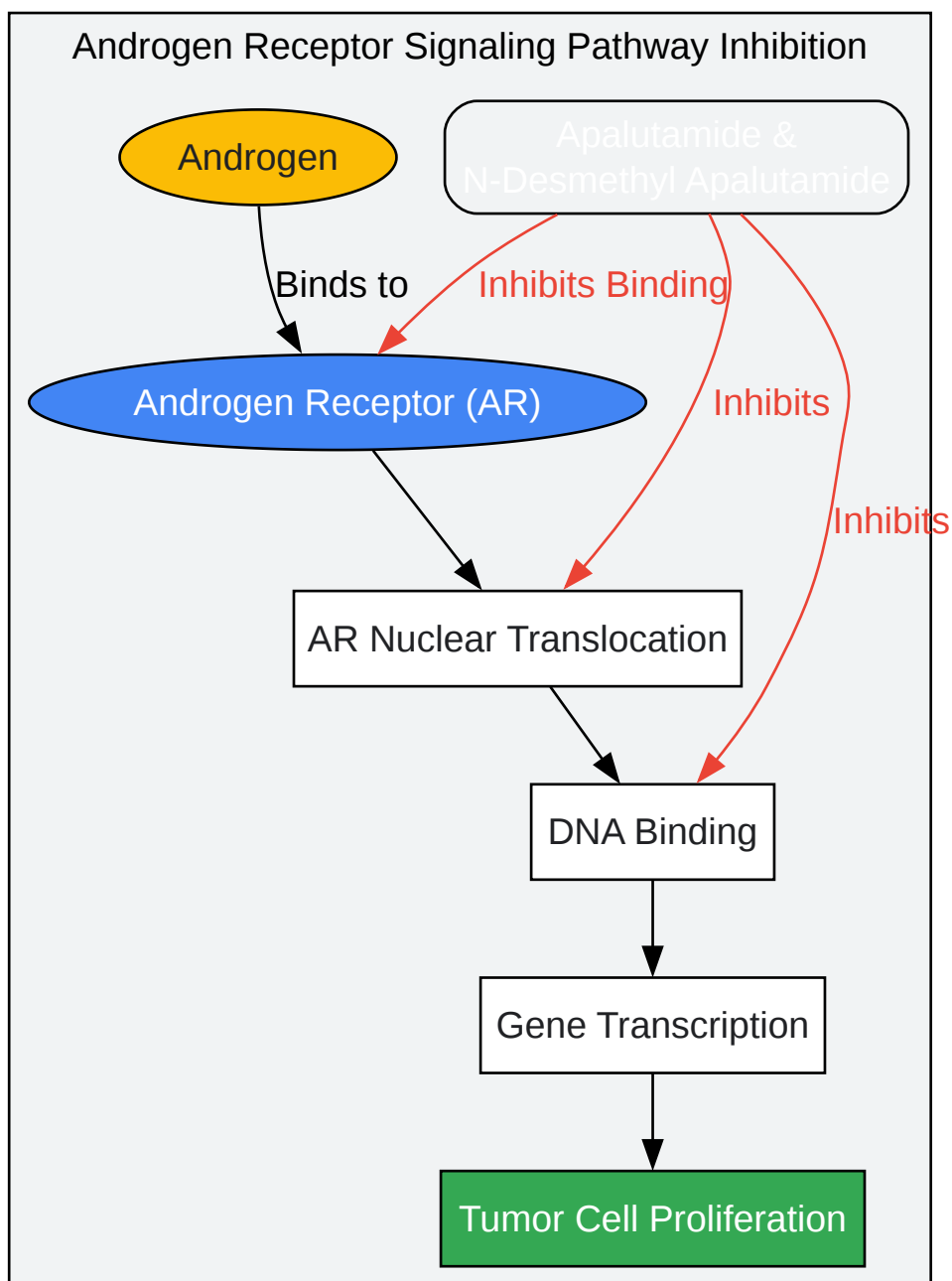
- Determine the concentration of N-desmethyl apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



LC-MS/MS Bioanalytical Workflow





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